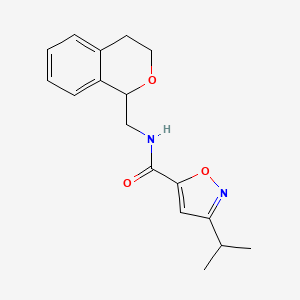

![molecular formula C20H27NO3 B5568936 cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)

cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate, also known as CCAB, is a chemical compound that has been widely used in scientific research. CCAB is a type of benzamide derivative that has been shown to have potential therapeutic applications in various fields, including cancer treatment and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Tunable Synthesis of Functionalized Compounds

Researchers have developed a TEMPO-dependent tunable synthesis method for functionalized cyclohexa-1,3-dienes and 2-aminobenzophenones/benzoate. This synthesis involves cascade reactions of allenic ketones/allenoate with amines and enones, showcasing the versatility of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate in organic synthesis (Feng et al., 2018).

Metabolism of Benzoate Derivatives

The metabolism of benzoate and its cyclohexyl derivatives has been studied in "Syntrophus aciditrophicus" strain SB, revealing insights into anaerobic degradation pathways. This research highlights the transformation of cyclohexyl benzoate derivatives into metabolites like cyclohexane carboxylate, offering a deeper understanding of microbial degradation processes (Elshahed et al., 2001).

Polymerization Initiators

Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts have been found to be very active initiators for the polymerization of cyclohexene oxide. This study presents the effects of counter ion structure, salt, and monomer concentration on polymerization yield and molecular weight, demonstrating the application of this compound derivatives in the field of polymer science (Abu-Abdoun & Ledwith, 2007).

Enzymatic Reduction in Anaerobic Aromatic Metabolism

Studies on benzoyl-coenzyme A, a central intermediate of anaerobic aromatic metabolism, have elucidated the enzymatic reduction pathways leading to alicyclic compounds. This research provides insights into the biological reduction processes and potential applications in bioremediation and environmental chemistry (Koch et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

cyclohexyl 4-(cyclohexanecarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h11-15,18H,1-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBNEQLSFRKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)

![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)